molecular formula C7H7IN2O4 B1320597 Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate CAS No. 1027819-68-6

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1320597
CAS No.: 1027819-68-6
M. Wt: 310.05 g/mol
InChI Key: DZTBXBZXHKXCOV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service number 1027819-68-6 and maintains the molecular formula C₇H₇IN₂O₄. The compound possesses a molecular weight of 310.0459 daltons and is catalogued under the MDL number MFCD08689740, facilitating its identification across various chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3,5-dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, reflecting its structural organization with methyl ester groups positioned at the 3 and 5 positions of the pyrazole ring, while the iodine atom occupies the 4 position.

The structural architecture of this compound places it within the broader classification of halogenated pyrazole derivatives, specifically as an iodinated member of the pyrazole-3,5-dicarboxylate family. Physical characterization reveals that the compound exhibits a melting point range of 176-178 degrees Celsius, indicating its crystalline nature under standard conditions. The compound demonstrates stability under ambient storage conditions, making it suitable for laboratory handling and synthetic applications. Current commercial availability spans multiple suppliers with purity levels consistently maintained at 95-97 percent, reflecting standardized production methods across the chemical industry.

Property Value Reference
Chemical Abstracts Service Number 1027819-68-6
Molecular Formula C₇H₇IN₂O₄
Molecular Weight 310.0459 Da
MDL Number MFCD08689740
Melting Point 176-178°C
Storage Temperature Ambient
Commercial Purity 95-97%

Historical Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. The term "pyrazole" was first introduced by Knorr during his systematic investigation of five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This foundational work established the chemical framework that would later enable the synthesis of complex derivatives such as the 4-iodo-3,5-dicarboxylate variant. The subsequent development by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane, provided crucial mechanistic insights that informed future synthetic approaches to substituted pyrazole derivatives.

The evolution toward iodinated pyrazole derivatives gained momentum through advances in halogenation chemistry during the twentieth century. Research by Rodriguez-Franco and colleagues demonstrated that classical iodine-iodide methods could effectively introduce iodine substituents into pyrazole rings, particularly when dealing with activated pyrazole substrates. This methodology provided the conceptual foundation for developing more sophisticated iodination techniques that could accommodate electron-withdrawing substituents, such as the carboxylate groups present in this compound. The introduction of oxidative iodination methods using elemental iodine in the presence of ceric ammonium nitrate further expanded the synthetic possibilities for complex iodinated pyrazole derivatives.

The specific development of pyrazole-3,5-dicarboxylate derivatives emerged from research into functionalizing pyrazole rings with electron-withdrawing groups. Studies documented in chemical literature reveal that 3,5-pyrazoledicarboxylic acid can be efficiently converted to its dimethyl ester derivative through treatment with thionyl chloride in methanol, achieving yields of approximately 99 percent. This synthetic approach established the foundational chemistry necessary for introducing additional substituents, such as iodine, into pre-formed dicarboxylate frameworks. The convergence of halogenation and esterification methodologies ultimately enabled the synthesis of this compound as a distinct chemical entity with unique reactivity profiles.

Structural Significance in Pyrazole Derivative Research

The structural architecture of this compound embodies several key design elements that contribute to its significance in contemporary heterocyclic chemistry research. The compound features a central pyrazole ring system characterized by two nitrogen atoms occupying adjacent positions within a five-membered heterocyclic framework. This core structure provides the foundational scaffold upon which the various functional groups are positioned, creating a molecule with distinct electronic and steric properties. The presence of methyl ester groups at the 3 and 5 positions introduces electron-withdrawing character that significantly influences the overall reactivity profile of the molecule.

The strategic placement of the iodine atom at the 4 position represents a critical structural feature that enhances the compound's utility in synthetic organic chemistry. Iodine substitution at this position creates a highly reactive site that readily participates in various cross-coupling reactions, including palladium-catalyzed transformations that are fundamental to modern synthetic methodology. Research has demonstrated that 4-iodopyrazole derivatives serve as excellent substrates for Suzuki-Miyaura coupling reactions, Negishi coupling protocols, and other transition metal-catalyzed processes. The combination of the reactive iodine center with the electron-withdrawing dicarboxylate framework creates a unique reactivity profile that enables selective functionalization under mild reaction conditions.

The dicarboxylate functionality present in this compound contributes both electronic and solubility characteristics that distinguish it from simpler pyrazole derivatives. The ester groups provide points for further chemical modification through hydrolysis, transesterification, or reduction reactions, enabling the preparation of diverse structural analogs. Additionally, the dicarboxylate substitution pattern influences the compound's coordination behavior with metal centers, making it potentially valuable in the development of coordination complexes and materials applications. The overall structural design represents an optimal balance between reactivity and stability, enabling its use as a versatile intermediate in complex synthetic sequences while maintaining sufficient stability for isolation and characterization.

Structural Feature Chemical Significance Synthetic Utility
Pyrazole Core Five-membered heterocycle with adjacent nitrogens Provides stable heterocyclic framework
4-Iodo Substitution Highly reactive halogen center Enables cross-coupling reactions
3,5-Dicarboxylate Groups Electron-withdrawing ester functionality Allows further derivatization
Methyl Ester Groups Solubility enhancement and reactivity modulation Facilitates purification and handling

Properties

IUPAC Name

dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTBXBZXHKXCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594767
Record name Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027819-68-6
Record name Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3,5-Pyrazole Dicarboxylic Acid

  • Method: The starting material, 3,5-pyrazole dicarboxylic acid hydrate, is dissolved in methanol. Thionyl chloride is added at 0 °C under nitrogen atmosphere, and the mixture is heated to 80 °C for 4 hours to promote esterification, yielding the dimethyl ester with high efficiency (99% yield reported).
Step Reagents & Conditions Yield (%) Notes
1 3,5-Pyrazole dicarboxylic acid + MeOH + SOCl2 99 Inert atmosphere, 0-80 °C, 4 h
  • Characterization: The product shows characteristic ^1H-NMR signals at δ 7.34 (s, 1H) and 3.96 (s, 6H).

Iodination to Form this compound

Electrophilic Iodination

  • Approach: The iodination is performed on the dimethyl 1H-pyrazole-3,5-dicarboxylate precursor using iodine sources or iodinating reagents under controlled conditions to selectively introduce iodine at the 4-position of the pyrazole ring.

  • Typical Reagents: Iodine (I2), N-iodosuccinimide (NIS), or other iodine donors in the presence of oxidants or catalysts.

  • Reaction Conditions: Mild temperatures, often in organic solvents such as dichloromethane or acetonitrile, under inert atmosphere to avoid side reactions.

  • Outcome: The reaction yields this compound with good selectivity and purity.

Literature Example

While direct iodination protocols specific to this compound are limited in open literature, analogous iodination of pyrazole derivatives has been reported using N-iodosuccinimide (NIS) or iodine with oxidants, achieving regioselective substitution at the 4-position of the pyrazole ring.

Alternative Synthetic Routes and Related Methodologies

Oxidation and Functional Group Transformations

  • Oxidation of 3,5-dimethyl-1H-pyrazole to 3,5-dicarboxylic acid followed by esterification is a common route to prepare the pyrazole dicarboxylate core.

  • Reduction and subsequent oxidation steps can be employed to introduce aldehyde or hydroxymethyl groups at the 3,5-positions, which can be further functionalized.

One-Pot and Domino Reactions

  • Multi-component and one-pot syntheses involving pyrazole derivatives have been developed to improve efficiency, reduce reaction times, and increase yields. These methods often use ammonium acetate, ethyl acetoacetate, and substituted pyrazole aldehydes under reflux or microwave irradiation.

  • Although these methods focus on related pyrazole derivatives, the principles can be adapted for the synthesis of iodinated pyrazole esters.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1 3,5-Pyrazole dicarboxylic acid hydrate Methanol, Thionyl chloride, 0-80 °C, 4 h Dimethyl 1H-pyrazole-3,5-dicarboxylate 99
2 Dimethyl 1H-pyrazole-3,5-dicarboxylate Iodine source (I2, NIS), organic solvent This compound Good
3 3,5-Dimethyl-1H-pyrazole Oxidation (KMnO4), esterification 3,5-Dicarboxylic acid and esters Moderate
4 Pyrazole derivatives One-pot multicomponent reactions Functionalized pyrazole esters High

Research Findings and Notes

  • The esterification step using thionyl chloride in methanol is highly efficient and reproducible, providing a reliable precursor for further functionalization.

  • Iodination at the 4-position is regioselective due to the electronic nature of the pyrazole ring, favoring substitution at this site.

  • Alternative synthetic routes involving oxidation and reduction steps provide flexibility in functional group manipulation but may require additional purification steps.

  • One-pot and domino synthetic methods offer promising avenues for scale-up and industrial applications, although specific adaptation for iodinated pyrazole esters requires further optimization.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Substituent Comparison in Pyrazole Dicarboxylates
Compound Name Substituents (Positions) Key Reactivity Features
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate 4-I, 3/5-COOCH₃ High reactivity in Suzuki coupling, Stille reactions
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate 1-(4-CN-benzyl), 3/5-COOCH₃ Weak C–H···O interactions; limited intermolecular bonding
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 4-NH₂, 1-(3-Cl-phenyl), 3/5-COOC₂H₅ Enhanced hydrogen bonding; potential bioactivity
Dimethyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3,5-dicarboxylate 1-(methoxycarbonylpropyl), 3/5-COOCH₃ Modified solubility due to ester chain

Key Observations:

  • The iodine atom in the 4-position of the parent compound facilitates cross-coupling reactions, distinguishing it from derivatives with inert substituents (e.g., cyano or methoxy groups). For example, in , the iodine is replaced by an ethoxyvinyl group via nucleophilic substitution, highlighting its utility in constructing complex molecules .
  • Ethyl ester derivatives (e.g., ) exhibit altered solubility and hydrogen-bonding capabilities compared to methyl esters, influencing their crystallization behavior .

Crystallographic and Hydrogen-Bonding Differences

Table 2: Structural and Intermolecular Interaction Comparison
Compound Name Crystal System Hydrogen-Bonding Motifs π-π Stacking Reference
This compound Not reported Presumed weak C–H···O due to steric hindrance from iodine Likely absent [1]
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate Monoclinic C–H···O and C–H···π interactions; no strong dimers Centrosymmetric π-π stacking
Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate Orthorhombic R₂²(10) dimer formation via C–H···O bonds Absent [3]
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate Monoclinic N–H···O and C–H···O networks Not observed [4]

Key Observations:

  • The bulky iodine atom in the parent compound likely disrupts strong hydrogen-bonding networks, resulting in less predictable crystal packing compared to derivatives with smaller substituents (e.g., cyano or amino groups) .
  • Derivatives with amino or hydroxyl groups (e.g., ) exhibit robust hydrogen-bonded frameworks, enhancing their crystallinity and stability .

Biological Activity

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate (DMIPDC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DMIPDC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics:

  • CAS Number: 335349-54-7
  • Molecular Formula: C9H11IN2O4
  • Molecular Weight: 338.10 g/mol
  • IUPAC Name: this compound
  • Purity: ≥95%
PropertyValue
CAS No.335349-54-7
Molecular FormulaC9H11IN2O4
Molecular Weight338.10 g/mol
IUPAC NameThis compound
Purity≥95%

The biological activity of DMIPDC is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the iodine atom at the 4-position enhances its reactivity, allowing it to participate in several biochemical pathways:

  • Enzyme Inhibition: DMIPDC has been investigated for its potential to inhibit specific enzymes, which can lead to alterations in metabolic pathways.
  • Receptor Modulation: The compound may act on various receptors, influencing signaling pathways involved in cellular responses.

Biological Activities

Research has indicated that DMIPDC exhibits a range of biological activities, which are summarized below:

1. Antimicrobial Activity:

  • Studies have shown that pyrazole derivatives, including DMIPDC, possess antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria and fungi due to their ability to disrupt cellular functions .

2. Anticancer Properties:

  • Recent investigations have highlighted the potential of DMIPDC as an anticancer agent. It has been reported to induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization and modulation of cell cycle progression .

3. Anti-inflammatory Effects:

  • Pyrazole derivatives are known for their anti-inflammatory properties. DMIPDC may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of DMIPDC and related compounds:

  • Study on Anticancer Activity:
    • A study reported that DMIPDC exhibited significant cytotoxic effects against various cancer cell lines. It was found to have IC50 values comparable to established anticancer drugs, indicating potential as a therapeutic agent .
  • Antimicrobial Evaluation:
    • In vitro tests demonstrated that DMIPDC showed promising activity against Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disruption of bacterial cell wall synthesis .
  • Inflammation Model Studies:
    • In animal models of inflammation, DMIPDC administration resulted in reduced swelling and pain, suggesting its utility in managing inflammatory conditions .

Q & A

Advanced Research Question

  • Heating rate : Use 5°C/min under nitrogen to minimize decomposition artifacts .
  • Sample prep : Crystalline samples show higher thermal stability (decomposition onset ~220°C) vs. amorphous forms .
  • Data interpretation : Endothermic peaks at 180–200°C correlate with ester group cleavage .

How do steric effects from the 4-iodo group impact stereochemical outcomes in downstream reactions?

Advanced Research Question
The bulky iodine atom:

  • Directs regioselectivity : Favors C-5 substitution in Suzuki-Miyaura couplings due to steric hindrance at C-4 .
  • Inhibits π-stacking : Reduces crystallinity in derivatives, as evidenced by broader XRD peaks .
  • Alters dihedral angles : Pyrazole ring planarity deviates by 5–10° in metal complexes .

What green chemistry approaches reduce waste in large-scale synthesis?

Basic Research Question

  • Solvent recycling : Ethanol/water mixtures reduce hazardous waste .
  • Catalyst recovery : Immobilized Pd catalysts enable reuse in cross-coupling reactions .
  • Atom economy : Iodine recovery via NaHSO₃ quenching improves E-factor metrics .

How can time-resolved spectroscopy elucidate photodegradation pathways?

Advanced Research Question

  • Laser flash photolysis : Track transient species (e.g., radicals) with λmax at 400–450 nm .
  • Quantum yield : Calculate using actinometry (Φ ~0.1 for UV-induced ester cleavage) .
  • Mechanistic insights : Identify Norrish-type reactions via triplet state intermediates .

What crystallographic databases provide reliable reference data for structural comparisons?

Basic Research Question

  • Cambridge Structural Database (CSD) : Contains >1,000 pyrazole derivatives with R-factor < 0.05 .
  • ICSD/COD : Open-access entries for lattice parameters (e.g., a = 8.52 Å, b = 10.78 Å in triclinic systems) .

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